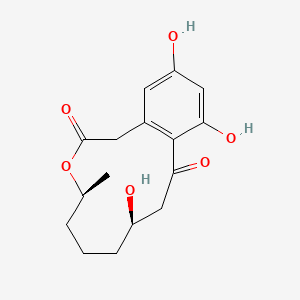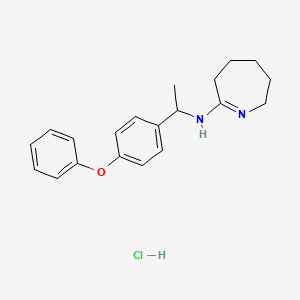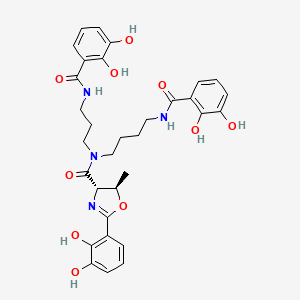
Agrobactin
Vue d'ensemble
Description
Agrobactin is a linear catechol siderophore . Siderophores are molecules that bind and transport iron in microorganisms like bacteria, fungi, and plants . This compound enhances the uptake of ferric iron into young pea and bean plants, thereby promoting the synthesis of chlorophyll .
Synthesis Analysis
Microorganisms produce siderophores like this compound under iron-deficient conditions . The synthesis of siderophores involves the production of diffusible molecules, both antimicrobial molecules and siderophores . The siderophore production kinetics, level of siderophore production, and type of siderophore produced vary among different bacteria .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a threonyl peptide of spermidine acylated with 3 residues of 2,3-dihydroxybenzoic acid . The carbonyl group of one residue of the latter participates in an oxazoline ring with the β-hydroxyl of the threonine moiety .Chemical Reactions Analysis
Siderophores like this compound have the ability to chelate iron under alkaline conditions . They are produced by bacteria in response to iron deficiency and can reverse the iron starvation in these organisms precipitated by the presence of a ferric complexing agent not utilized by the cells .Applications De Recherche Scientifique
Agrobacterium-mediated Plant Transformation : Agrobacterium, which produces agrobactin, is widely used as a vector for creating transgenic plants. This process is crucial for enhancing plant tolerance to biotic and abiotic stresses, increasing crop productivity, pest resistance, phytoremediation, and improving the nutritional content of crop plants (Ziemienowicz, 2014).
T-DNA Integration in Plant Genomes : The unique ability of Agrobacterium to transfer a piece of its own DNA (T-DNA) into the nuclear genome of plant cells is central to research in plant molecular biology and biotechnology (Tinland, 1996).
Role in Iron Assimilation and Virulence : this compound's role in iron assimilation is critical for the virulence of Agrobacterium tumefaciens. Mutants defective in this compound biosynthesis can still cause tumorous growth in plants, provided certain conditions are met (Leong & Neilands, 1981).
Transient Plant Transformation : Agrobacterium-mediated transient transformation methods are important for rapid recombinant protein production and functional genomics studies in plants (Křenek et al., 2015).
Biotechnological Advances in Plant-Microbe Interaction : Agrobacterium's natural ability to transfer genetic material is instrumental in understanding plant-microbe interactions and enhancing agricultural systems (Kumar & Srivastava, 2020).
Mécanisme D'action
Orientations Futures
The future of research in this field could involve the development of siderophore antibiotic conjugates . By linking antibiotics to siderophores, the activity of existing antibiotics can potentially be reinvigorated . This strategy has shown promise in the treatment of resistant bacterial infections .
Propriétés
IUPAC Name |
(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPMKVHHFNGYEN-CJAUYULYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70393-50-9 | |
| Record name | Agrobactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



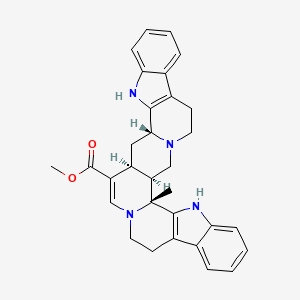
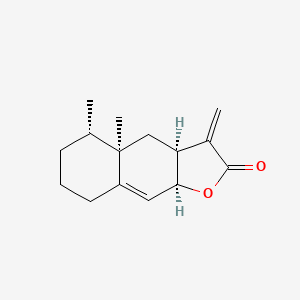
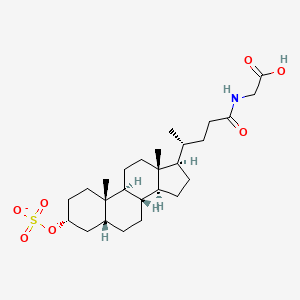
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
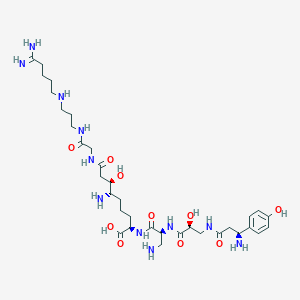
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
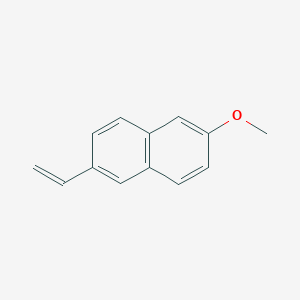
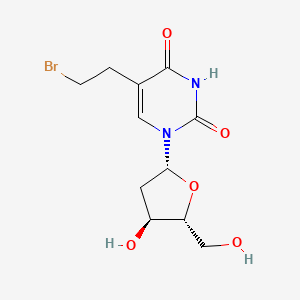
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
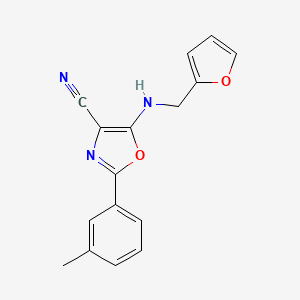
![N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
